An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)ethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromo-2-chlorophenyl)ethanol is a halogenated aromatic alcohol with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. The presence of three distinct functional groups—a secondary alcohol, a bromine atom, and a chlorine atom on a phenyl ring—provides multiple reaction sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the physical and chemical properties, a detailed synthesis protocol, predicted spectral data, and potential applications of this compound, with a focus on its relevance to drug discovery and development. The strategic placement of the halogen atoms influences the electronic properties of the aromatic ring and provides handles for further chemical modifications, making it a valuable intermediate for creating diverse libraries of compounds for biological screening.[1]
Physicochemical Properties
Table 1: Physical and Chemical Properties of 1-(5-Bromo-2-chlorophenyl)ethanol
| Property | Value | Source |
| Molecular Formula | C₈H₈BrClO | [2] |
| Molecular Weight | 235.51 g/mol | [2][3] |
| CAS Number | 1483392-86-4 | [2] |
| Appearance | Predicted: White to off-white solid or a viscous oil | Inferred from similar compounds |
| Melting Point | Not available. Predicted to be a low-melting solid. | - |
| Boiling Point | Not available. Predicted to be >200 °C at atmospheric pressure. | Inferred from similar compounds |
| Solubility | Predicted to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.[4] Poorly soluble in water. | [5] |
Synthesis and Purification
The most direct and efficient laboratory-scale synthesis of 1-(5-Bromo-2-chlorophenyl)ethanol involves the reduction of the corresponding ketone, 5'-Bromo-2'-chloroacetophenone (CAS No: 105884-19-3).[6] Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[7]
Experimental Protocol: Reduction of 5'-Bromo-2'-chloroacetophenone
This protocol describes the reduction of 5'-Bromo-2'-chloroacetophenone to 1-(5-Bromo-2-chlorophenyl)ethanol using sodium borohydride.
Materials:
-
5'-Bromo-2'-chloroacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5'-Bromo-2'-chloroacetophenone (1.0 eq) in methanol (10 mL per gram of ketone). Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.[8][9]
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water, followed by a saturated aqueous solution of ammonium chloride to decompose any excess sodium borohydride.
-
Extraction: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash them sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(5-Bromo-2-chlorophenyl)ethanol. The crude product can be further purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is chosen for its selectivity in reducing ketones in the presence of other functional groups and its milder reactivity compared to stronger reducing agents like lithium aluminum hydride, which simplifies the workup procedure.[7]
-
Solvent: Methanol is an excellent solvent for both the ketone and sodium borohydride, and it also serves as a proton source during the workup.
-
Temperature Control: Maintaining a low temperature during the addition of sodium borohydride is crucial to control the reaction rate and prevent side reactions.
-
Quenching: The use of ammonium chloride provides a mild acidic workup to neutralize the borate esters formed during the reaction.
Synthesis Workflow Diagram
Caption: Synthesis of 1-(5-Bromo-2-chlorophenyl)ethanol.
Spectral Analysis (Predicted)
As experimental spectra are not widely available, the following are predicted spectral data based on the structure of 1-(5-Bromo-2-chlorophenyl)ethanol and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 1-(5-Bromo-2-chlorophenyl)ethanol is expected to show distinct signals for the aromatic, methine, methyl, and hydroxyl protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.2 - 7.6 | m | 3H |
| Methine-H (CH-OH) | ~5.0 | q | 1H |
| Hydroxyl-H (OH) | 2.0 - 4.0 (variable) | br s | 1H |
| Methyl-H (CH₃) | ~1.5 | d | 3H |
The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.[10] The aromatic region will likely show a complex multiplet due to the substitution pattern. The methine proton will appear as a quartet due to coupling with the methyl protons, and the methyl protons will appear as a doublet due to coupling with the methine proton.[11][12]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-Br | ~121 |
| Aromatic C-Cl | ~133 |
| Other Aromatic C | 125 - 130 |
| Methine C (CH-OH) | ~70 |
| Methyl C (CH₃) | ~25 |
The chemical shifts are influenced by the electronegativity of the substituents. The carbon attached to the chlorine atom is expected to be the most downfield among the halogenated carbons.[5][13][14]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functional groups.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (alcohol) | 1050 - 1260 | Strong |
| C-Cl stretch | 600 - 800 | Strong |
| C-Br stretch | 500 - 600 | Strong |
The broad O-H stretching band is a characteristic feature of alcohols.[15]
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine and chlorine isotopes, the molecular ion region will exhibit a characteristic isotopic pattern.[16][17]
Predicted Fragmentation:
-
Molecular Ion (M⁺): A cluster of peaks around m/z 234, 236, and 238 due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).
-
Loss of CH₃: A fragment corresponding to [M - 15]⁺.
-
Loss of H₂O: A fragment corresponding to [M - 18]⁺.
-
Alpha-cleavage: A prominent peak corresponding to the loss of a methyl radical to form a stable benzylic cation.
Isotopic Pattern Simulation
Caption: Predicted isotopic pattern for the molecular ion.
Reactivity and Stability
The reactivity of 1-(5-Bromo-2-chlorophenyl)ethanol is governed by its three main functional components:
-
Secondary Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, and etherification. It can also be a leaving group after protonation or conversion to a sulfonate ester.
-
Aromatic Halogens: The bromine and chlorine atoms on the phenyl ring are relatively unreactive towards nucleophilic aromatic substitution under standard conditions. However, they can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This allows for the introduction of a wide range of substituents onto the aromatic ring.
-
Benzylic Position: The carbon bearing the hydroxyl group is benzylic, which can influence the reactivity of adjacent groups and the stability of reaction intermediates.
The compound is expected to be stable under normal laboratory conditions but should be stored away from strong oxidizing agents and strong acids.[18]
Potential Applications in Drug Development
Halogenated organic compounds are of significant interest in medicinal chemistry as the inclusion of halogens can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] 1-(5-Bromo-2-chlorophenyl)ethanol is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Library Synthesis: Its multiple functional groups allow for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening.
-
Precursor for Active Pharmaceutical Ingredients (APIs): The bromo-chloro-phenyl motif is found in a number of biologically active molecules. This compound can serve as a key building block in the multi-step synthesis of APIs.[4] For example, related bromo-chlorophenyl structures are precursors in the synthesis of SGLT2 inhibitors used in the treatment of type 2 diabetes.
Safety and Handling
As with all laboratory chemicals, 1-(5-Bromo-2-chlorophenyl)ethanol should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the following precautions are recommended based on data for similar halogenated aromatic alcohols.[18][19][20][21][22]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
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